![molecular formula C21H18ClNO B7718511 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)

2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . Acetamide (systematic name: ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .

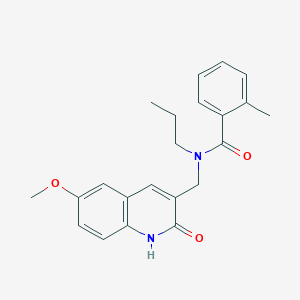

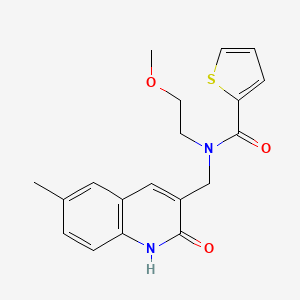

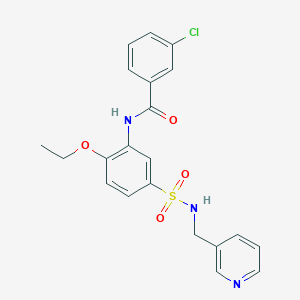

Molecular Structure Analysis

The molecular structure of a compound like “2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide” would likely involve a pyridine ring attached to an acetamide group via a methylene bridge. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, pyridine can act as a base, nucleophile, or ligand in various chemical reactions .Mechanism of Action

Target of Action

Compounds containing imidazole and pyridine moieties, which are present in this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds containing imidazole and pyridine moieties are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some pyridine-containing compounds have shown cytotoxic properties against tumor cells .

Biochemical Pathways

Compounds containing imidazole and pyridine moieties are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds containing imidazole and pyridine moieties are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Advantages and Limitations for Lab Experiments

One of the advantages of using DPA in lab experiments is its high purity and stability. DPA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer DPA to cells or animals in a controlled manner.

Future Directions

There are several future directions for the study of DPA. One area of research is the development of DPA derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of DPA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of DPA in combination with other drugs or therapies is an area of research that has the potential to improve the effectiveness of current treatments for various diseases.

Conclusion

In conclusion, 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a compound that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are limitations to using DPA in lab experiments, there are several future directions for the study of this compound that have the potential to improve our understanding of its biological effects and therapeutic potential.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,2-diphenylacetic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Safety and Hazards

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-23-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQYSRGOVORSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)